molecular formula C11H12FN3 B14883476 (5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Cat. No.: B14883476
M. Wt: 205.23 g/mol
InChI Key: OPWTWGHOBYQTNR-UHFFFAOYSA-N
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Description

(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is an organic compound that features a fluorinated aromatic ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto the aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This can be done through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

    Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination using reagents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a cyclohexyl derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It can be used to study the interaction of fluorinated compounds with biological systems.

    Materials Science: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of (5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    (5-fluoro-2-(1H-pyrazol-4-yl)phenyl)methanamine: Lacks the methyl group on the pyrazole ring.

    (5-chloro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine: Contains a chlorine atom instead of fluorine.

    (5-fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenyl)methanamine: The pyrazole ring is substituted at a different position.

Uniqueness

(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is unique due to the specific positioning of the fluorine atom and the methyl group on the pyrazole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

[5-fluoro-2-(1-methylpyrazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C11H12FN3/c1-15-7-9(6-14-15)11-3-2-10(12)4-8(11)5-13/h2-4,6-7H,5,13H2,1H3

InChI Key

OPWTWGHOBYQTNR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)F)CN

Origin of Product

United States

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